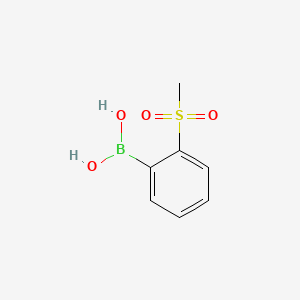

2-(Methylsulfonyl)phenylboronic acid

Description

The exact mass of the compound 2-(Methylsulfonyl)phenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Methylsulfonyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylsulfonyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-methylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO4S/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQFFCRGQPVQRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1S(=O)(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378538 | |

| Record name | 2-(Methylsulfonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330804-03-0 | |

| Record name | 2-(Methylsulfonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylsulfonyl)phenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylsulfonyl)phenylboronic Acid

CAS Number: 330804-03-0

This technical guide provides a comprehensive overview of 2-(Methylsulfonyl)phenylboronic acid, a versatile reagent in modern organic synthesis and a compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and its role in relevant biological pathways.

Physicochemical Properties

2-(Methylsulfonyl)phenylboronic acid is a white to off-white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 330804-03-0 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₉BO₄S | [2][3][5] |

| Molecular Weight | 200.02 g/mol | [1][2][3] |

| Melting Point | 84 °C | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | Typically ≥97% | [1] |

| MDL Number | MFCD02179472 | [1][2][5] |

| InChI Key | MSQFFCRGQPVQRS-UHFFFAOYSA-N | [2][5] |

| SMILES String | CS(=O)(=O)c1ccccc1B(O)O | [2] |

Synthesis and Experimental Protocols

Representative Synthesis of 2-(Methylsulfonyl)phenylboronic acid

This protocol describes the synthesis starting from 2-chloro-1-(methylsulfonyl)benzene.

Materials:

-

2-chloro-1-(methylsulfonyl)benzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (inert atmosphere)

Experimental Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is placed under an inert atmosphere of argon or nitrogen.

-

Lithiation: 2-chloro-1-(methylsulfonyl)benzene (1.0 equivalent) is dissolved in anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for an additional 1-2 hours.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2). The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to yield 2-(Methylsulfonyl)phenylboronic acid.

Caption: A generalized workflow for the synthesis of 2-(Methylsulfonyl)phenylboronic acid.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

2-(Methylsulfonyl)phenylboronic acid is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.[1]

Representative Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of 2-(Methylsulfonyl)phenylboronic acid with an aryl bromide.

Materials:

-

2-(Methylsulfonyl)phenylboronic acid

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

-

Argon or Nitrogen gas (inert atmosphere)

Experimental Procedure:

-

Reaction Setup: To a Schlenk flask or a microwave vial is added 2-(Methylsulfonyl)phenylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

-

Solvent Addition: The reaction vessel is evacuated and backfilled with an inert gas three times. Degassed solvent is then added via syringe.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (typically 2-24 hours), with the progress monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Biological Signaling Pathways

Phenylboronic acid derivatives, including 2-(Methylsulfonyl)phenylboronic acid, are of significant interest in drug discovery, particularly in the development of anti-cancer agents.[1] Research has shown that phenylboronic acid can inhibit the migration of cancer cells.[6] This inhibitory effect is attributed to its interaction with key signaling pathways that regulate cell motility.

Inhibition of the Rho GTPase Signaling Pathway

Phenylboronic acid has been shown to inhibit the activity of the Rho family of small GTP-binding proteins, specifically RhoA, Rac1, and Cdc42, in metastatic prostate cancer cells.[6] These proteins are master regulators of the actin cytoskeleton and are crucial for cell migration and invasion. The inhibition of these GTPases disrupts the downstream signaling cascades that lead to the formation of migratory structures like lamellipodia and filopodia, as well as the generation of contractile forces required for cell movement.

The diagram below illustrates the simplified signaling pathway involving Rho GTPases and their downstream effectors in the regulation of the actin cytoskeleton and cell migration, and indicates the point of inhibition by phenylboronic acid derivatives.

Caption: Phenylboronic acids inhibit Rho GTPases, disrupting downstream signaling and cancer cell migration.

Safety Information

2-(Methylsulfonyl)phenylboronic acid is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation.[2] Appropriate personal protective equipment, including safety glasses and gloves, should be worn when handling this compound. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

| Hazard Information | Value | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H319 (Causes serious eye irritation) | [2] |

| Precautionary Statements | P264, P280, P305+P351+P338, P337+P313 | [2] |

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Rho GTPase signaling complexes in cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The evolutionary history of effectors downstream of Cdc42 and Rac - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-(Methylsulfonyl)phenylboronic Acid

This technical guide provides a comprehensive overview of 2-(Methylsulfonyl)phenylboronic acid, a versatile reagent in organic synthesis and a compound of interest in medicinal chemistry. This document details its chemical properties, provides experimental protocols for its synthesis and application, and explores its biological relevance, particularly in the context of cancer research.

Core Properties of 2-(Methylsulfonyl)phenylboronic Acid

2-(Methylsulfonyl)phenylboronic acid is a white to off-white crystalline powder. Its key quantitative properties are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 200.02 g/mol | [1][2] |

| Molecular Formula | C₇H₉BO₄S | [1][2] |

| CAS Number | 330804-03-0 | [1][2] |

| Melting Point | 84 °C | [3] |

Synthesis and Reactions

2.1. Synthesis of 2-(Methylsulfonyl)phenylboronic Acid

A common method for the synthesis of arylboronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate. For sulfonyl-substituted phenylboronic acids, a bromo-lithium exchange reaction is a viable route.[4]

Experimental Protocol: Synthesis via Bromo-Lithium Exchange

This protocol is adapted from a general procedure for the synthesis of sulfonyl-phenylboronic acids.[4]

Materials:

-

2-Bromophenyl methyl sulfone

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

n-Butyllithium (in hexanes)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Dissolve 2-bromophenyl methyl sulfone (1 equivalent) in anhydrous THF under an inert atmosphere of argon or nitrogen.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir for 1 hour.

-

To the resulting organolithium species, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding 1M HCl and stir for 1 hour.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 2-(Methylsulfonyl)phenylboronic acid.

Caption: Workflow for the synthesis of 2-(Methylsulfonyl)phenylboronic acid.

2.2. Suzuki-Miyaura Cross-Coupling Reaction

2-(Methylsulfonyl)phenylboronic acid is a valuable coupling partner in Suzuki-Miyaura reactions for the formation of carbon-carbon bonds.[3] This reaction is fundamental in the synthesis of biaryls, which are common scaffolds in pharmaceuticals and functional materials.[5]

Experimental Protocol: General Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization for specific substrates.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1 equivalent)

-

2-(Methylsulfonyl)phenylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2 equivalents)

-

Solvent (e.g., Toluene/Water, Dioxane/Water)

Procedure:

-

To a reaction vessel, add the aryl halide, 2-(Methylsulfonyl)phenylboronic acid, and the base.

-

Add the solvent mixture.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst under an inert atmosphere.

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the biaryl product.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Relevance and Signaling Pathways

Phenylboronic acids have garnered significant interest in drug development, particularly in oncology. While specific studies on the signaling pathways directly affected by 2-(methylsulfonyl)phenylboronic acid are limited, the broader class of phenylboronic acids is known to interact with key biological targets.

3.1. Interaction with Sialic Acid on Cancer Cells

Cancer cells often overexpress sialic acids on their surfaces. Phenylboronic acids can reversibly bind to the cis-diol groups present in sialic acids, offering a mechanism for targeted drug delivery to cancer cells.[6] This interaction can be exploited to increase the local concentration of a therapeutic agent at the tumor site.

Caption: Logical relationship of phenylboronic acid targeting sialic acid on cancer cells.

3.2. Proteasome Inhibition

Boronic acids are a key chemical feature of several proteasome inhibitors, with the most notable example being the anti-cancer drug bortezomib. The boron atom in the boronic acid moiety interacts with the N-terminal threonine residue in the active site of the proteasome, leading to the inhibition of its proteolytic activity. This disruption of protein degradation can induce apoptosis in cancer cells. The inhibition of the proteasome affects multiple downstream signaling pathways, including the NF-κB and p53 pathways.

Caption: Simplified signaling pathway of proteasome inhibition by boronic acids.

Conclusion

2-(Methylsulfonyl)phenylboronic acid is a valuable synthetic intermediate with significant potential in medicinal chemistry. Its well-defined chemical properties and reactivity in key organic transformations like the Suzuki-Miyaura coupling make it a staple for synthetic chemists. Furthermore, as a member of the phenylboronic acid class of compounds, it holds promise for the development of targeted therapies, particularly in oncology, through mechanisms such as sialic acid binding and potential proteasome inhibition. Further research into the specific biological activities of 2-(methylsulfonyl)phenylboronic acid is warranted to fully elucidate its therapeutic potential.

References

- 1. 2-(Methylsulfonyl)phenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-(Methylsulfonyl)phenylboronic Acid: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)phenylboronic acid is a versatile organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, particularly the presence of a boronic acid group ortho to a methylsulfonyl moiety, impart valuable properties that make it a crucial building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its structure, physicochemical properties, key synthetic applications, and its role in the development of novel therapeutic agents.

Chemical Structure and Properties

2-(Methylsulfonyl)phenylboronic acid is a white to off-white crystalline solid. The molecule consists of a phenyl ring substituted with a boronic acid [-B(OH)₂] group at the 2-position and a methylsulfonyl [-SO₂CH₃] group at the 1-position. This substitution pattern influences the electronic properties and reactivity of the compound.

Physicochemical Data

A summary of the key physicochemical properties of 2-(Methylsulfonyl)phenylboronic acid is presented in Table 1. This data is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 330804-03-0 | [1][2][3] |

| Molecular Formula | C₇H₉BO₄S | [1][2] |

| Molecular Weight | 200.02 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 84 °C | [2] |

| SMILES String | CS(=O)(=O)c1ccccc1B(O)O | [1] |

| InChI Key | MSQFFCRGQPVQRS-UHFFFAOYSA-N | [1] |

| Solubility | Soluble in most polar organic solvents; poorly soluble in hexanes. | [4] |

| pKa | Data not available for the 2-isomer. The pKa of the 4-isomer is predicted to be 7.22 ± 0.10. The pKa of unsubstituted phenylboronic acid is 8.83. | [4][5] |

Key Synthetic Applications

The primary utility of 2-(Methylsulfonyl)phenylboronic acid lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. It is also a valuable precursor for the synthesis of diaryl sulfones.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[6][7] 2-(Methylsulfonyl)phenylboronic acid serves as an efficient source of the 2-(methylsulfonyl)phenyl group in these reactions. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6]

The following is a representative, general protocol for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid. This protocol may require optimization for specific substrates.

Materials:

-

Aryl halide (1.0 equiv)

-

2-(Methylsulfonyl)phenylboronic acid (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or PdCl₂(dppf)) (0.01 - 0.05 equiv)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF), often with a small amount of water

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, 2-(Methylsulfonyl)phenylboronic acid, palladium catalyst, ligand (if used), and base.

-

Add the degassed solvent(s) to the vessel.

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.[7][8]

Synthesis of Diaryl Sulfones

Diaryl sulfones are an important class of compounds with a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[9] 2-(Methylsulfonyl)phenylboronic acid can be used in copper-catalyzed cross-coupling reactions with arylsulfonyl hydrazides to produce unsymmetrical diaryl sulfones under mild, base-free conditions.[9]

The following protocol is a general procedure for the synthesis of diaryl sulfones from arylboronic acids and arylsulfonyl hydrazides.

Materials:

-

2-(Methylsulfonyl)phenylboronic acid (1.0 equiv)

-

Arylsulfonyl hydrazide (1.2 equiv)

-

Cu(OAc)₂·H₂O (1.5 equiv)

-

Ethanol

Procedure:

-

In a reaction vessel, dissolve 2-(Methylsulfonyl)phenylboronic acid and the arylsulfonyl hydrazide in ethanol.

-

Add Cu(OAc)₂·H₂O to the solution.

-

Stir the reaction mixture at room temperature under an air atmosphere for approximately 6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired diaryl sulfone.[9]

Applications in Drug Discovery and Development

The 2-(methylsulfonyl)phenyl moiety is a valuable pharmacophore in modern drug design. Its incorporation into molecules can influence their physicochemical properties, such as solubility and metabolic stability, and can provide key interactions with biological targets. Compounds derived from precursors like 2-(methylsulfonyl)phenylboronic acid have shown a range of biological activities.

Inhibition of Signaling Pathways in Disease

While specific signaling pathways directly modulated by 2-(methylsulfonyl)phenylboronic acid itself are not extensively documented, its utility as a synthetic building block has led to the discovery of potent inhibitors of various enzymes and receptors involved in disease pathogenesis.

For instance, biaryl sulfone derivatives, which can be synthesized using this boronic acid, have been identified as antagonists of the histamine H₃ receptor, a target for treating excessive daytime sleepiness.[10] Furthermore, other sulfone-containing compounds have demonstrated inhibitory activity against enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, which are implicated in conditions like glaucoma and Alzheimer's disease.[11] Derivatives of the related 4-(methylsulfonyl)phenyl building block have been shown to act as dual antimicrobial and anti-inflammatory agents through the inhibition of the COX-2 enzyme.[12]

A notable example of a signaling pathway targeted by sulfone-containing compounds is the inhibition of liver pyruvate kinase (PKL), an enzyme involved in metabolic dysfunction-associated fatty liver disease (MAFLD).[13] Sulfone-based urolithin analogs have been synthesized and shown to act as allosteric inhibitors of PKL.[13]

Figure 1. Logical relationship illustrating the role of 2-(Methylsulfonyl)phenylboronic acid as a precursor to bioactive compounds that inhibit the liver pyruvate kinase (PKL) signaling pathway implicated in MAFLD.

Conclusion

2-(Methylsulfonyl)phenylboronic acid is a key synthetic intermediate with significant applications in organic chemistry and drug discovery. Its utility in Suzuki-Miyaura cross-coupling and the synthesis of diaryl sulfones provides access to a wide array of complex molecules with diverse biological activities. For researchers and scientists in drug development, this compound represents a valuable tool for the construction of novel therapeutic agents targeting a range of diseases. Further exploration of its reactivity and the biological activities of its derivatives is likely to continue to yield important discoveries in medicinal chemistry.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction, a primary application of 2-(Methylsulfonyl)phenylboronic acid.

Figure 2. A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

- 1. 2-(Methylsulfonyl)phenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 330804-03-0 | 2-(Methylsulfonyl)phenylboronic acid | Boroncore [boroncore.com]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. 4-(METHYLSULFONYL)PHENYLBORONIC ACID | 149104-88-1 [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. youtube.com [youtube.com]

- 9. A Mild and Base-Free Synthesis of Unsymmetrical Diaryl Sulfones from Arylboronic Acids and Arylsulfonyl Hydrazides [organic-chemistry.org]

- 10. Identification of biaryl sulfone derivatives as antagonists of the histamine H₃ receptor: discovery of (R)-1-(2-(4'-(3-methoxypropylsulfonyl)biphenyl-4-yl)ethyl)-2-methylpyrrolidine (APD916) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins | MDPI [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2-(Methylsulfonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a primary synthetic route to 2-(methylsulfonyl)phenylboronic acid, a key building block in medicinal chemistry and organic synthesis. The synthesis involves the oxidation of 2-(methylthio)phenylboronic acid. This document outlines the detailed experimental protocol for this conversion, presents quantitative data in a structured format, and includes a visual representation of the chemical transformation. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively synthesize and utilize this important compound.

Introduction

2-(Methylsulfonyl)phenylboronic acid is a valuable reagent in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the construction of carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals. The presence of the methylsulfonyl group can significantly influence the electronic properties and bioavailability of target molecules, making this boronic acid derivative a subject of interest in drug discovery and development. This guide focuses on a common and effective method for its preparation: the oxidation of its thioether precursor, 2-(methylthio)phenylboronic acid.

Synthetic Pathway

The synthesis of 2-(methylsulfonyl)phenylboronic acid is most commonly achieved through the oxidation of 2-(methylthio)phenylboronic acid. This reaction selectively converts the thioether group to a sulfone group without affecting the boronic acid moiety. A widely used and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

Reaction Scheme:

Caption: Reaction pathway for the synthesis of 2-(Methylsulfonyl)phenylboronic acid.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of 2-(methylsulfonyl)phenylboronic acid via the oxidation of 2-(methylthio)phenylboronic acid.

| Parameter | Value | Reference |

| Starting Material | 2-(methylthio)phenylboronic acid | - |

| Reagent | meta-Chloroperoxybenzoic acid (m-CPBA) | CN102603646B |

| Solvent | Dichloromethane (DCM) | CN102603646B |

| Reactant Molar Ratio | 1 : 2.1 (Substrate : m-CPBA) | Based on similar oxidations (CN102603646B) |

| Reaction Temperature | 0 °C | CN102603646B |

| Reaction Time | 30 minutes | CN102603646B |

| Yield | 86% | CN102603646B |

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2-(methylsulfonyl)phenylboronic acid.

Materials:

-

2-(methylthio)phenylboronic acid

-

meta-Chloroperoxybenzoic acid (m-CPBA, commercial grade, typically ~75%)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous sodium sulfate

-

Methanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylthio)phenylboronic acid (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Addition of Oxidizing Agent: Separately, dissolve meta-chloroperoxybenzoic acid (m-CPBA, 2.1 equivalents) in dichloromethane. Add this solution dropwise to the cooled solution of 2-(methylthio)phenylboronic acid over a period of 10-15 minutes, while maintaining the temperature at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes after the addition is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

-

Work-up: Upon completion of the reaction, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate. Stir the mixture vigorously for 10-15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Recrystallize the crude product from methanol to yield pure, white solid 2-(methylsulfonyl)phenylboronic acid.

Logical Workflow for Synthesis and Purification

Caption: Experimental workflow for the synthesis of 2-(Methylsulfonyl)phenylboronic acid.

Conclusion

The synthesis of 2-(methylsulfonyl)phenylboronic acid via the oxidation of 2-(methylthio)phenylboronic acid using m-CPBA is a reliable and high-yielding method. The provided experimental protocol and quantitative data offer a solid foundation for researchers to successfully prepare this important building block for applications in drug discovery and organic synthesis. Careful control of the reaction temperature and stoichiometry is crucial for achieving optimal results.

An In-Depth Technical Guide to 2-(Methylsulfonyl)phenylboronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(methylsulfonyl)phenylboronic acid, a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry. The presence of the electron-withdrawing methylsulfonyl group at the ortho position imparts unique reactivity and solubility to the molecule, making it a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions. This document details the physicochemical properties, synthesis, and purification of 2-(methylsulfonyl)phenylboronic acid. It further explores its applications in drug discovery, with a focus on its emerging role as a potential anticancer agent through the modulation of key signaling pathways. Experimental protocols and characterization data are provided to support researchers in utilizing this compound effectively.

Introduction

2-(Methylsulfonyl)phenylboronic acid is an aromatic boronic acid characterized by a methylsulfonyl group positioned ortho to the boronic acid moiety. This substitution pattern significantly influences the electronic properties of the molecule, enhancing its utility in various chemical transformations. Boronic acids, in general, are appreciated for their stability, low toxicity, and versatile reactivity, serving as key intermediates in the formation of carbon-carbon and carbon-heteroatom bonds.[1] The methylsulfonyl group, being strongly electron-withdrawing, increases the Lewis acidity of the boron center, which can affect its reactivity in processes like the Suzuki-Miyaura coupling.[2] This guide aims to consolidate the available technical information on 2-(methylsulfonyl)phenylboronic acid, providing a valuable resource for chemists and pharmacologists.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(methylsulfonyl)phenylboronic acid is presented in Table 1.

Table 1: Physicochemical Properties of 2-(Methylsulfonyl)phenylboronic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉BO₄S | [3][4] |

| Molecular Weight | 200.02 g/mol | [3][4] |

| CAS Number | 330804-03-0 | [3][4] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 84 °C | [3] |

| Solubility | While specific quantitative data for 2-(methylsulfonyl)phenylboronic acid is not readily available, phenylboronic acids generally exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[5][6] The presence of the polar methylsulfonyl group is expected to enhance solubility in polar organic solvents and potentially in water compared to unsubstituted phenylboronic acid.[2] | [2][5][6] |

Spectral Data

While a complete set of experimental spectra for 2-(methylsulfonyl)phenylboronic acid is not available in the public domain, typical chemical shifts for related phenylboronic acids are provided for reference in Table 2.

Table 2: Representative NMR Spectral Data for Phenylboronic Acid Derivatives

| Nucleus | Solvent | Chemical Shift (δ) Range (ppm) | Comments | Reference(s) |

| ¹H NMR | DMSO-d₆ | 7.10 - 7.52 (aromatic protons), 11.60 (B(OH)₂) | Aromatic protons will exhibit complex splitting patterns. The B(OH)₂ protons are often broad and may exchange with water in the solvent. | [7] |

| ¹³C NMR | DMSO-d₆ | 127.29 - 132.17 (aromatic carbons) | The carbon attached to the boron atom (ipso-carbon) is often not observed due to quadrupolar relaxation. | [7] |

| ¹¹B NMR | DMSO-d₆ | 8.66 - 31.2 | The chemical shift is sensitive to the hybridization state of the boron atom (sp² vs. sp³). | [7][8] |

Experimental Protocols

Synthesis of 2-(Methylsulfonyl)phenylboronic Acid

A common and effective method for the synthesis of arylboronic acids is through the lithiation of an aryl halide followed by borylation with a trialkyl borate. The following is a representative protocol based on general procedures for similar compounds.

Workflow for the Synthesis of 2-(Methylsulfonyl)phenylboronic Acid

Materials:

-

2-Bromo-1-(methylsulfonyl)benzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-1-(methylsulfonyl)benzene (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of aqueous HCl until the solution is acidic (pH ~2).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification

Crude boronic acids can often be purified by recrystallization.

Workflow for Purification by Recrystallization

References

- 1. 2-(Methanesulfonylamino)phenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 3. chemimpex.com [chemimpex.com]

- 4. scispace.com [scispace.com]

- 5. Phenylboronic acid selectively inhibits human prostate and breast cancer cell migration and decreases viability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. raineslab.com [raineslab.com]

- 8. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to the Solubility of 2-(Methylsulfonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Methylsulfonyl)phenylboronic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on its physicochemical properties, established experimental protocols for determining solubility, and solubility data for analogous compounds to infer its likely behavior.

Introduction

2-(Methylsulfonyl)phenylboronic acid is a versatile building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, which are pivotal for the formation of carbon-carbon bonds.[1] Its utility extends to medicinal chemistry and materials science, where the introduction of the sulfonyl group can modulate the pharmacokinetic and material properties of target molecules.[1] The solubility of this reagent is a critical parameter for reaction optimization, purification, and formulation in drug development.[1] The methylsulfonyl group is generally considered to enhance the solubility of parent compounds.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Methylsulfonyl)phenylboronic acid is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C7H9BO4S | [1][2] |

| Molecular Weight | 200.02 g/mol | [1][2] |

| CAS Number | 330804-03-0 | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 84 °C | [1] |

| SMILES String | CS(=O)(=O)c1ccccc1B(O)O | |

| InChI Key | MSQFFCRGQPVQRS-UHFFFAOYSA-N |

Solubility Profile

Phenylboronic acid generally exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3][4][5] The introduction of a substituent on the phenyl ring can either increase or decrease solubility depending on the nature of the substituent and the solvent.[5][6] For instance, introducing an isobutoxy group generally increases solubility in many organic solvents compared to phenylboronic acid.[5][7]

The methylsulfonyl group (-SO2CH3) is a polar, electron-withdrawing group. It is expected to increase the polarity of the molecule, which would likely lead to higher solubility in polar solvents and lower solubility in non-polar hydrocarbon solvents compared to phenylboronic acid.

Table 2: Solubility of Phenylboronic Acid in Various Solvents (as a Proxy)

| Solvent | Type | Solubility Trend | Reference |

| Acetone | Ketone | High | [3][4] |

| 3-Pentanone | Ketone | High | [3][4] |

| Dipropyl Ether | Ether | High | [3][4] |

| Chloroform | Chloroalkane | Moderate | [3][4] |

| Methylcyclohexane | Hydrocarbon | Very Low | [3][4] |

| Water | Polar Protic | Low (approx. 1.9 g/100g at 20°C) | [4][5] |

Experimental Protocols for Solubility Determination

A widely used and reliable technique for determining the solubility of boronic acids is the dynamic method (also referred to as the synthetic method).[3][7][8] This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Dynamic Method Protocol

-

Sample Preparation: A sample of known composition, consisting of the solute (2-(Methylsulfonyl)phenylboronic acid) and the chosen solvent, is prepared in a sealed vessel.

-

Controlled Heating: The vessel is placed in a temperature-controlled bath, and the temperature is increased at a slow, constant rate (e.g., 0.1-0.5 °C/min) with rigorous stirring to ensure thermal equilibrium.[8]

-

Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be achieved by visual observation or, more accurately, by measuring the intensity of a light beam (e.g., from a laser) passing through the solution with a luminance probe.[3][7][8]

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[8]

-

Data Collection: The experiment is repeated with different compositions of the solute and solvent to construct a solubility curve, which plots solubility as a function of temperature.[8]

It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides (boroxines) upon heating, which can complicate solubility measurements.[3][7]

Visualizations

Experimental Workflow for Solubility Determination

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stability and Storage of 2-(Methylsulfonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 2-(Methylsulfonyl)phenylboronic acid. Aimed at professionals in research and drug development, this document outlines the key factors influencing the compound's integrity, potential degradation pathways, and recommended analytical methods for stability assessment.

Core Concepts: Stability and Storage

2-(Methylsulfonyl)phenylboronic acid is a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its stability is paramount to ensure reproducibility and success in these synthetic applications. Like many arylboronic acids, its stability is influenced by environmental factors such as temperature, moisture, and light.

Recommended Storage Conditions:

To maintain the integrity and purity of 2-(Methylsulfonyl)phenylboronic acid, the following storage conditions are recommended:

-

Temperature: Refrigeration is generally advised. For long-term storage, temperatures between 2-8°C are optimal. Some suppliers of the related 4-(Methylsulfonyl)phenylboronic acid suggest storage at -20°C for up to three years in powder form.

-

Atmosphere: Storage under an inert atmosphere, such as nitrogen or argon, is crucial to prevent oxidation and degradation from atmospheric moisture.

-

Container: The compound should be stored in a tightly sealed, opaque container to protect it from light and moisture.

-

Environment: A dry, well-ventilated location is essential.

Quantitative Stability Data

Table 1: Shelf-Life of 4-(Methylsulfonyl)phenylboronic Acid (Powder)

| Storage Temperature | Shelf-Life |

| -20°C | 3 years |

| 4°C | 2 years |

Data sourced from a supplier's Certificate of Analysis for 4-(Methylsulfonyl)phenylboronic acid.

Table 2: General Factors Influencing Arylboronic Acid Stability

| Factor | Impact on Stability | Recommendations |

| Moisture/Humidity | Promotes hydrolysis and protodeboronation. | Store in a desiccator or under an inert atmosphere. |

| Elevated Temperature | Can accelerate degradation, particularly protodeboronation. | Store refrigerated or frozen for long-term stability. |

| Light | Can potentially catalyze oxidative degradation. | Store in an opaque container. |

| Oxygen | Can lead to oxidative degradation of the boronic acid moiety. | Store under an inert atmosphere. |

| pH (in solution) | Stability is pH-dependent; both acidic and basic conditions can promote degradation. | Use freshly prepared solutions and buffer if necessary for specific applications. |

Degradation Pathways

The two primary degradation pathways for 2-(Methylsulfonyl)phenylboronic acid are protodeboronation and oxidation. The presence of the electron-withdrawing methylsulfonyl group can influence the susceptibility of the molecule to these degradation routes.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom. This process is often catalyzed by moisture, acid, or base and can be accelerated by heat. For 2-(Methylsulfonyl)phenylboronic acid, this would result in the formation of methylsulfonylbenzene.

Caption: Logical flow of the protodeboronation degradation pathway.

Oxidation

The boronic acid moiety is susceptible to oxidation, which can lead to the formation of the corresponding phenol. This process can be initiated by atmospheric oxygen or other oxidizing agents. The oxidation of 2-(Methylsulfonyl)phenylboronic acid would yield 2-(methylsulfonyl)phenol.

Caption: Logical flow of the oxidative degradation pathway.

Experimental Protocols for Stability Assessment

To assess the stability of 2-(Methylsulfonyl)phenylboronic acid, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. A forced degradation study is typically performed to generate potential degradation products and validate the analytical method's ability to separate them from the parent compound.

Forced Degradation Study Protocol

The following protocol outlines a general procedure for a forced degradation study of 2-(Methylsulfonyl)phenylboronic acid.

Objective: To generate potential degradation products of 2-(Methylsulfonyl)phenylboronic acid under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

-

2-(Methylsulfonyl)phenylboronic acid

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Formic acid

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

-

pH meter

-

Thermostatic oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 2-(Methylsulfonyl)phenylboronic acid in methanol at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Keep a solid sample of the compound in a thermostatic oven at 80°C for 48 hours. Dissolve in methanol to the stock solution concentration before analysis.

-

Photolytic Degradation: Expose a solid sample of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. Dissolve in methanol to the stock solution concentration before analysis.

-

Control Sample: Dilute 1 mL of the stock solution with 1 mL of methanol.

-

-

Sample Analysis:

-

Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

-

Analyze all samples by HPLC.

-

Caption: Workflow for the forced degradation study.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 2-(Methylsulfonyl)phenylboronic acid from its potential degradation products.

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0 min: 95% A, 5% B |

| 20 min: 10% A, 90% B | |

| 25 min: 10% A, 90% B | |

| 26 min: 95% A, 5% B | |

| 30 min: 95% A, 5% B | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the parent peak from all degradation product peaks.

Conclusion

The stability of 2-(Methylsulfonyl)phenylboronic acid is critical for its successful application in organic synthesis. Proper storage in a refrigerated, dry, and inert environment is essential to minimize degradation. The primary degradation pathways are protodeboronation and oxidation, leading to the formation of methylsulfonylbenzene and 2-(methylsulfonyl)phenol, respectively. A validated stability-indicating HPLC method is a powerful tool for assessing the purity and stability of this important reagent. By understanding and controlling the factors that affect its stability, researchers can ensure the quality and reliability of their experimental results.

An In-Depth Technical Guide to 2-(Methylsulfonyl)phenylboronic Acid: Safety, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, physical and chemical properties, and detailed experimental protocols relevant to the handling and use of 2-(Methylsulfonyl)phenylboronic acid. This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions, and a key building block in the development of novel therapeutics.

Chemical and Physical Properties

2-(Methylsulfonyl)phenylboronic acid is a white to off-white solid at room temperature. Its chemical structure features a phenyl ring substituted with a boronic acid group and a methylsulfonyl group, which enhances its reactivity and solubility in certain solvents.

| Property | Value | Reference |

| Molecular Formula | C₇H₉BO₄S | [1] |

| Molecular Weight | 200.02 g/mol | [1] |

| CAS Number | 330804-03-0 | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as methanol and DMSO. | |

| SMILES | CS(=O)(=O)c1ccccc1B(O)O | [1] |

| InChI | InChI=1S/C7H9BO4S/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3 | [1] |

Safety and Hazard Information

2-(Methylsulfonyl)phenylboronic acid is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

Data sourced from supplier Safety Data Sheets.

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.

Handling and Storage

-

Handling: Avoid breathing dust, vapor, mist, or gas. Avoid contact with eyes, skin, and clothing. Use only in a chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Experimental Protocols

The following protocols are representative examples of the synthesis of 2-(Methylsulfonyl)phenylboronic acid and its application in Suzuki-Miyaura cross-coupling reactions. Researchers should adapt these procedures to their specific laboratory conditions and substrates.

Synthesis of 2-(Methylsulfonyl)phenylboronic Acid

This protocol is a general method for the synthesis of sulfonyl-phenylboronic acids and can be adapted for the 2-methylsulfonyl isomer.[2] The synthesis involves a bromo-lithium exchange followed by reaction with a borate ester.

Materials:

-

2-Bromophenyl methyl sulfone

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

n-Butyllithium (in hexanes)

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Dry glassware

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-bromophenyl methyl sulfone (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add triisopropyl borate (1.2 eq) to the solution.

-

Add n-butyllithium (1.1 eq) dropwise to the cooled solution. The reaction mixture may change color.

-

Stir the reaction at -78 °C for 2-3 hours.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding 2 M HCl at 0 °C until the solution is acidic.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling Reaction

This is a general protocol for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with 2-(Methylsulfonyl)phenylboronic acid.[3][4]

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

-

2-(Methylsulfonyl)phenylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 eq)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Water (if using a biphasic system)

-

Argon or Nitrogen gas supply

-

Dry glassware

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide, 2-(Methylsulfonyl)phenylboronic acid, palladium catalyst, and base.

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired biaryl product.

Toxicological Information

| Compound | LD₅₀ | Route/Species | Reference |

| Phenylboronic Acid | 900 mg/kg | Intraperitoneal/Mouse | [6] |

Characterization Data

Characterization of 2-(Methylsulfonyl)phenylboronic acid is typically performed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. The ¹¹B NMR spectrum will show a characteristic signal for the boronic acid group.[7][8][9]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the S=O stretches of the sulfonyl group, O-H stretching of the boronic acid, and B-O stretching.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Applications in Research and Development

2-(Methylsulfonyl)phenylboronic acid is a versatile building block in organic synthesis and medicinal chemistry.[10]

-

Suzuki-Miyaura Cross-Coupling: It is widely used to form carbon-carbon bonds, creating complex biaryl structures that are common motifs in pharmaceuticals.

-

Drug Discovery: The methylsulfonyl group can improve the pharmacokinetic properties of drug candidates. This compound serves as a key intermediate in the synthesis of various biologically active molecules.

-

Materials Science: Phenylboronic acids are used in the development of sensors and polymers due to their ability to reversibly bind with diols.

References

- 1. youtube.com [youtube.com]

- 2. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 6. One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. imc.cas.cz [imc.cas.cz]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

The Pivotal Role of 2-(Methylsulfonyl)phenylboronic Acid in Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)phenylboronic acid, a versatile organoboron compound, has emerged as a critical building block in modern medicinal chemistry. Its unique structural features and reactivity have positioned it as a key intermediate in the synthesis of complex pharmaceutical agents, most notably in the development of targeted therapies. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of 2-(Methylsulfonyl)phenylboronic acid, with a focus on its role in the creation of innovative therapeutics.

Physicochemical Properties

2-(Methylsulfonyl)phenylboronic acid is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 330804-03-0 | [1][2] |

| Molecular Formula | C₇H₉BO₄S | [1][2] |

| Molecular Weight | 200.02 g/mol | [1][2] |

| Melting Point | 84 °C | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Purity | 97 - 105% (by titration) | [2] |

| Solubility | Soluble in DMSO |

Synthesis of 2-(Methylsulfonyl)phenylboronic Acid

The synthesis of 2-(Methylsulfonyl)phenylboronic acid is typically achieved through a lithium-halogen exchange reaction, a powerful method for the formation of organolithium reagents, followed by quenching with a borate ester. This process is favored for its efficiency and applicability to a wide range of substrates.

Experimental Protocol: Synthesis via Lithium-Halogen Exchange

This protocol describes a representative procedure for the synthesis of 2-(Methylsulfonyl)phenylboronic acid from 2-bromophenyl methyl sulfone.

Materials:

-

2-Bromophenyl methyl sulfone

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon inlet is charged with 2-bromophenyl methyl sulfone (1.0 equivalent) and anhydrous THF.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Triisopropyl borate (1.2 equivalents) is then added dropwise, again ensuring the temperature remains below -70 °C.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.

-

The reaction is quenched by the slow addition of 1 M HCl at 0 °C.

-

The aqueous layer is extracted with ethyl acetate (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford 2-(methylsulfonyl)phenylboronic acid.

Expected Yield and Characterization:

While specific yields can vary, this method is generally expected to provide the product in good yield. Characterization of the final product would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Drug Discovery: The Synthesis of Ivacaftor (VX-770)

A prime example of the utility of 2-(Methylsulfonyl)phenylboronic acid is its role as a key precursor in the synthesis of Ivacaftor (VX-770).[3] Ivacaftor is a groundbreaking therapeutic for the treatment of cystic fibrosis in patients with specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.[3] The synthesis of Ivacaftor involves a crucial Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.

Experimental Protocol: Suzuki-Miyaura Coupling in the Synthesis of an Ivacaftor Intermediate

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2-(Methylsulfonyl)phenylboronic acid with a suitable quinoline derivative, a key step in the synthesis of Ivacaftor.

Materials:

-

2-(Methylsulfonyl)phenylboronic acid (1.2 equivalents)

-

Appropriate halo-quinoline derivative (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, toluene)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the halo-quinoline derivative, 2-(Methylsulfonyl)phenylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent mixture.

-

The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for several hours, with the progress monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the coupled product.

Mechanism of Action: Ivacaftor as a CFTR Potentiator

Ivacaftor functions as a CFTR potentiator.[3][4] In individuals with certain CFTR mutations, the CFTR protein is present on the cell surface but functions improperly, acting as a faulty ion channel.[4] Ivacaftor directly binds to the CFTR protein and increases the probability that the channel is open, thereby enhancing the transport of chloride ions across the cell membrane.[3][4][5] This helps to restore the balance of salt and water on the epithelial surface, leading to a thinning of the thick, sticky mucus characteristic of cystic fibrosis.

The following diagram illustrates the workflow for the synthesis of an Ivacaftor intermediate and the subsequent mechanism of action of Ivacaftor.

References

The Role of the Methylsulfonyl Group in Boronic Acids: A Technical Guide for Drug Development Professionals

Introduction

Boronic acids have emerged as a privileged scaffold in medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with the active site residues of various enzymes, particularly serine proteases. The electronic properties of the boronic acid moiety are critical to its reactivity and binding affinity. The introduction of substituents on the aryl ring of arylboronic acids provides a powerful tool to modulate these properties. This technical guide focuses on the role of the methylsulfonyl group, a potent electron-withdrawing group, in enhancing the therapeutic potential of boronic acids.

Physicochemical Properties: The Impact of the Methylsulfonyl Group

The primary role of the methylsulfonyl group in the context of boronic acids is to increase the Lewis acidity of the boron atom. This is achieved through the strong electron-withdrawing nature of the sulfonyl group, which pulls electron density away from the aromatic ring and, consequently, from the boronic acid moiety. This increased Lewis acidity has a profound effect on the pKa of the boronic acid.

A lower pKa is advantageous for several reasons in a physiological context (pH ~7.4). A greater proportion of the boronic acid will exist in the more reactive anionic, tetrahedral boronate form, which is better suited to interact with the hydroxyl groups of serine residues in the active sites of target enzymes.

Quantitative Data on pKa Values

The effect of electron-wthdrawing groups on the pKa of phenylboronic acid has been quantified in the literature. The following table summarizes the pKa values for unsubstituted phenylboronic acid and its sulfonyl- and sulfonamide-substituted analogs.

| Compound | pKa (± 0.1) |

| Phenylboronic Acid | 8.8 |

| 4-(N-allylsulfamoyl)phenylboronic acid | 7.4[1] |

| 4-(3-butenylsulfonyl)phenylboronic acid | 7.1[1] |

As the data indicates, the presence of a sulfonyl or sulfonamide group significantly lowers the pKa of the phenylboronic acid by 1.4 to 1.7 pH units, a direct consequence of the electron-withdrawing effect.[1]

Biological Activity: Enhancing Enzyme Inhibition

The increased Lewis acidity imparted by the methylsulfonyl group is expected to translate into enhanced biological activity, particularly in the context of enzyme inhibition. By favoring the formation of the tetrahedral boronate species, the methylsulfonyl group promotes the formation of a stable, reversible covalent bond with the catalytic serine residue in the active site of serine proteases.

Mechanism of Serine Protease Inhibition

The generally accepted mechanism for the inhibition of serine proteases by boronic acids involves the formation of a tetrahedral adduct with the catalytic serine residue. This adduct mimics the transition state of peptide bond hydrolysis, thus blocking the enzyme's catalytic activity.

Caption: General mechanism of serine protease inhibition by a boronic acid.

Experimental Protocols

Synthesis of 4-(Methylsulfonyl)phenylboronic Acid

A common synthetic route to 4-(methylsulfonyl)phenylboronic acid involves the oxidation of the corresponding thioether, followed by a lithium-halogen exchange and reaction with a borate ester.

Caption: Synthetic workflow for 4-(methylsulfonyl)phenylboronic acid.

Detailed Protocol (adapted from literature): [1]

-

Oxidation of 4-bromothioanisole: To a solution of 4-bromothioanisole in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. The reaction is stirred until completion, monitored by thin-layer chromatography (TLC). The resulting 4-bromophenyl methyl sulfone is isolated by extraction and purified.

-

Lithium-Halogen Exchange and Boration: The 4-bromophenyl methyl sulfone is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for a period to allow for the lithium-halogen exchange to occur. A trialkyl borate, such as triisopropyl borate, is then added dropwise at the same temperature.

-

Hydrolysis: The reaction is allowed to warm to room temperature and then quenched by the addition of an acidic aqueous solution (e.g., 1 M HCl). The mixture is stirred to hydrolyze the borate ester.

-

Purification: The crude 4-(methylsulfonyl)phenylboronic acid is extracted into an organic solvent, dried, and concentrated. Purification can be achieved by recrystallization or column chromatography.

General Protocol for Enzyme Inhibition Assay (Serine Protease)

This protocol provides a general framework for assessing the inhibitory activity of a methylsulfonyl-substituted boronic acid against a serine protease, such as chymotrypsin.

Caption: General workflow for an enzyme inhibition assay.

Materials:

-

Purified serine protease (e.g., bovine α-chymotrypsin)

-

Chromogenic or fluorogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin)

-

Assay buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the enzyme)

-

Methylsulfonyl-substituted boronic acid inhibitor

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the enzyme in the assay buffer.

-

Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.

-

Prepare a series of dilutions of the methylsulfonyl-substituted boronic acid inhibitor in the assay buffer.

-

-

Assay:

-

In a 96-well microplate, add a fixed volume of the enzyme solution to each well.

-

Add varying concentrations of the inhibitor solution to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period at a constant temperature (e.g., 15 minutes at 25 °C).

-

Initiate the enzymatic reaction by adding the substrate solution to all wells simultaneously.

-

Immediately place the microplate in a plate reader and monitor the change in absorbance (for a chromogenic substrate) or fluorescence (for a fluorogenic substrate) over time at the appropriate wavelength.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of product formation) for each inhibitor concentration from the linear portion of the progress curves.

-

Plot the reaction velocity as a function of the inhibitor concentration.

-

Fit the data to a suitable model (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC50 or Ki value.

-

Conclusion

The incorporation of a methylsulfonyl group into the structure of arylboronic acids represents a promising strategy for enhancing their therapeutic potential as enzyme inhibitors. By lowering the pKa of the boronic acid, the methylsulfonyl group increases the population of the more reactive boronate species at physiological pH, thereby promoting stronger binding to the target enzyme. The synthetic accessibility of these compounds, coupled with their favorable electronic properties, makes them attractive candidates for further investigation in drug discovery programs targeting serine proteases and other enzymes susceptible to inhibition by boronic acids. Further quantitative studies are warranted to fully elucidate the inhibitory potency and selectivity of methylsulfonyl-substituted boronic acids against a range of clinically relevant enzymes.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-(Methylsulfonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2-(methylsulfonyl)phenylboronic acid. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development who are looking to synthesize biaryl compounds containing the methylsulfonyl moiety, a common functional group in pharmacologically active molecules.

Introduction